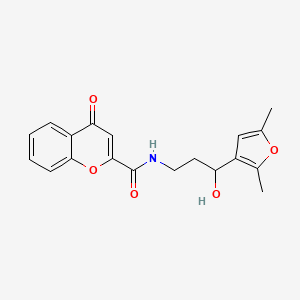

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene-2-carboxamide core linked to a 2,5-dimethylfuran-3-yl substituent via a 3-hydroxypropyl chain. The chromene scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11-9-14(12(2)24-11)15(21)7-8-20-19(23)18-10-16(22)13-5-3-4-6-17(13)25-18/h3-6,9-10,15,21H,7-8H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMNTIRGAFAVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different derivatives.

Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the chromene ring can yield chromanols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

This compound belongs to a class of furan derivatives known for their diverse biological activities. Studies have shown that compounds with furan rings exhibit significant antimicrobial and antifungal properties. The incorporation of the dimethylfuran moiety enhances its bioactivity, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research indicates that derivatives of chromene compounds can exhibit anti-inflammatory effects. The specific structure of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide may contribute to modulating inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

Cancer Research

Chromene derivatives have been studied for their anticancer properties. The compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines has been documented, suggesting it may play a role in cancer therapeutics.

Materials Science

Polymeric Applications

The unique chemical structure of this compound allows for its use in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for advanced material applications.

Dyes and Pigments

Due to its chromophoric nature, this compound can be utilized in the development of dyes and pigments for various applications, including textiles and coatings. The vibrant colors derived from such compounds are valuable in the design of environmentally friendly dyes.

Agricultural Chemistry

Pesticidal Activity

Research suggests that furan derivatives can exhibit pesticidal properties. The potential application of this compound as a pesticide could provide an alternative to synthetic chemicals currently used in agriculture, promoting sustainable practices.

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan derivatives demonstrated that this compound showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated strong potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in human macrophages. This suggests a mechanism by which this compound could be effective in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Influence

The compound’s 2-carboxamide group contrasts with derivatives like 4-oxo-4H-chromene-3-carboxaldehyde (Fig. 1 in ), where the aldehyde group is at position 3. The carboxamide group provides stronger hydrogen-bonding capacity, which may improve target interaction compared to the electrophilic aldehyde group. Additionally, the 2-position substitution may alter electron distribution across the chromene ring, affecting reactivity in annulation or cycloaddition reactions .

Heterocyclic Substituents

Furan’s smaller size and lower polarity may enhance membrane permeability compared to bulkier heterocycles, though it could reduce metabolic stability due to susceptibility to oxidative degradation.

Hydroxypropyl Linker

The 3-hydroxypropyl chain adds conformational flexibility and a secondary hydroxyl group, enabling additional hydrogen bonding. This contrasts with rigid linkers in analogs like 3-(1,3-dioxolan-2-yl)-4H-chromen-4-one , where the dioxolane group restricts mobility but improves hydrolytic stability .

Comparative Physicochemical and Pharmacological Data

| Property | Target Compound | 4-Oxo-4H-chromene-3-carboxaldehyde | Imidazo-Pyrrolo-Pyrazine Derivatives |

|---|---|---|---|

| Molecular Weight | ~375 g/mol (estimated) | 188.16 g/mol | ~450–500 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~3.0–3.5 |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl) | 1 (aldehyde) | 1–2 |

| Key Reactivity | Annulation, nucleophilic addition | Oxidation, cycloaddition | Protein kinase inhibition |

| Reported Activities | Not yet published | Antimicrobial, anti-inflammatory | Anticancer (kinase targeting) |

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide, with the CAS number 1421466-83-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 341.4 g/mol. The structure features a chromene core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₅ |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 1421466-83-2 |

Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on several enzymes:

- Cholinesterases : Compounds derived from the chromene structure have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related derivatives demonstrated IC50 values ranging from 10.4 μM to 24.3 μM in various studies .

- Cyclooxygenase (COX) : Inhibitory activities against COX enzymes are significant for anti-inflammatory applications. The chromene derivatives have shown moderate activity, suggesting potential therapeutic applications in pain management and inflammation .

- Lipoxygenases : The compound has been evaluated for its ability to inhibit lipoxygenases (LOX), which are involved in inflammatory processes. Some derivatives exhibited dual inhibitory effects against LOX-5 and LOX-15 .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. Studies show that related compounds possess significant free radical scavenging abilities, which may contribute to their protective effects against oxidative stress-related diseases .

Cytotoxicity Studies

In vitro studies on cytotoxicity reveal that certain derivatives of this compound can inhibit cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The cytotoxic effects were assessed using standard assays that measure cell viability .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Molecular Docking Studies : These studies indicate that the compound interacts with key residues in target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects .

- Biochemical Pathways : The compound's influence on various signaling pathways related to inflammation and oxidative stress is under investigation, with preliminary data suggesting modulation of pro-inflammatory cytokines and oxidative markers .

Case Studies

Several case studies have highlighted the potential applications of chromene derivatives in pharmacology:

- Anti-inflammatory Applications : A study reported that a series of chromene derivatives exhibited significant anti-inflammatory activity in animal models, correlating with their enzyme inhibition profiles .

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of these compounds against neurodegenerative diseases by inhibiting cholinesterase activity and reducing oxidative stress in neuronal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound’s synthesis likely involves coupling chromene-2-carboxamide derivatives with a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl side chain. A common approach includes:

- Step 1 : Synthesis of 4-oxo-4H-chromene-2-carboxylic acid via cyclization of substituted salicylaldehydes with malonic acid derivatives .

- Step 2 : Activation of the carboxylic acid (e.g., using EDCl/HOBt) for amide bond formation with 3-amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol.

- Characterization : Intermediates are validated via -NMR, -NMR, and HPLC-MS. For example, chromene derivatives often exhibit distinct aromatic proton signals (δ 6.5–8.5 ppm) and carbonyl resonances (δ 165–175 ppm) .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, which is robust for small-molecule crystallography. For example, chromene derivatives often show planar chromene cores with dihedral angles <10° between fused rings .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent effects.

- Approach : Perform variable-temperature NMR to assess dynamic behavior. For instance, the 3-hydroxypropyl group may exhibit rotational barriers, leading to split signals at low temperatures.

- Validation : Compare DFT-optimized geometries (using Gaussian09) with X-ray data to identify stable conformers. Computational modeling can reconcile differences in bond lengths or torsion angles .

Q. What strategies optimize the yield of the 3-hydroxypropyl side chain during coupling reactions?

- Methodological Answer : The hydroxypropyl-furan moiety is sensitive to dehydration. Key optimizations include:

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group during coupling, followed by TBAF-mediated deprotection .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like DMAP accelerate amide bond formation.

- Yield Monitoring : Track reaction progress via LC-MS. Typical yields for similar chromene-carboxamides range from 60–75% after purification .

Q. How does the dimethylfuran moiety influence the compound’s biological activity, and what assays validate its mechanism?

- Methodological Answer : The dimethylfuran group enhances lipophilicity, potentially improving membrane permeability.

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values with analogs lacking the furan group.

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like COX-2 or topoisomerase II. Fluorescence quenching assays can further probe binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.